N-{[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
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Overview
Description
N-({1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodiazole ring, which is a fused bicyclic structure containing both benzene and diazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylphenyl Group: The next step involves the introduction of the 3-methylphenyl group through a Friedel-Crafts alkylation reaction. This reaction typically requires a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Moiety: The final step involves the acylation of the benzodiazole intermediate with benzoyl chloride to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-({1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-({1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Similar in structure but with an amino group instead of a benzodiazole ring.
N-(4-Methylphenyl)benzamide: Lacks the benzodiazole ring, making it less complex.
N-(2-Methylphenyl)benzamide: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
N-({1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is unique due to the presence of the benzodiazole ring, which imparts distinct electronic and steric properties. This structural feature enhances its potential interactions with biological targets and its suitability for use in advanced materials.
Properties
Molecular Formula |
C23H21N3O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C23H21N3O/c1-17-8-7-9-18(14-17)16-26-21-13-6-5-12-20(21)25-22(26)15-24-23(27)19-10-3-2-4-11-19/h2-14H,15-16H2,1H3,(H,24,27) |
InChI Key |
CMMPIWAMZBBRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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